molecular formula C7H15NO B13333352 ((2S,3S)-3-Methylpiperidin-2-yl)methanol

((2S,3S)-3-Methylpiperidin-2-yl)methanol

Cat. No.: B13333352
M. Wt: 129.20 g/mol
InChI Key: SHIBACMNDDHGAQ-NKWVEPMBSA-N
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Description

((2S,3S)-3-Methylpiperidin-2-yl)methanol: is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound’s unique stereochemistry makes it valuable for the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale operations. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((2S,3S)-3-Methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable for creating enantiomerically pure compounds, which are important in asymmetric synthesis .

Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential in various therapeutic applications, including as inhibitors of specific enzymes or receptors .

Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .

Mechanism of Action

The mechanism of action of ((2S,3S)-3-Methylpiperidin-2-yl)methanol depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S,3S)-3-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

SHIBACMNDDHGAQ-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCCN[C@@H]1CO

Canonical SMILES

CC1CCCNC1CO

Origin of Product

United States

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